molecular formula C12H10N2O2 B1331353 4-Phthalimidobutyronitrile CAS No. 3184-61-0

4-Phthalimidobutyronitrile

Cat. No. B1331353
CAS RN: 3184-61-0
M. Wt: 214.22 g/mol
InChI Key: VORDNGFQVIFSBE-UHFFFAOYSA-N
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Description

4-Phthalimidobutyronitrile is a chemical compound that is derived from phthalimide. It is characterized by the presence of a phthalimide group attached to a butyronitrile moiety. The compound is of interest in organic chemistry due to its potential applications in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-phthalimidobutyronitrile can be achieved through different methods. For instance, the electroreduction of phthalimide in a water-acetonitrile solution acidified with H2SO4 or HCl under controlled acidity conditions can lead to the removal of two carbonyl groups, resulting in the selective formation of isoindoline with high yield and current efficiency . Although this process does not directly synthesize 4-phthalimidobutyronitrile, it demonstrates the reactivity of phthalimide derivatives under reductive conditions, which could be applicable to the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of 4-phthalimidobutyronitrile includes a phthalimide group, which is a bicyclic compound consisting of a benzene ring fused to an imide ring, and a butyronitrile chain, which is a four-carbon alkyl group with a nitrile (C≡N) functional group at one end. The presence of both the imide and nitrile groups in the molecule suggests that it could participate in various chemical reactions, particularly those involving nucleophilic attack at the carbonyl or cyano groups.

Chemical Reactions Analysis

The reactivity of 4-phthalimidobutyronitrile can be inferred from studies on similar compounds. For example, 5-morpholino-1,3-oxazole-4-carbonitriles with a phthalimidobutyl substituent react with hydrazine hydrate to form a recyclization product, specifically (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone . This indicates that the phthalimide group can be involved in cyclization reactions and can act as a protecting group that can be removed under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-phthalimidobutyronitrile are not detailed in the provided papers, we can deduce some general properties based on the structure of the compound. The phthalimide group is known to be relatively stable and can increase the overall stability of the molecule. The nitrile group, on the other hand, is polar and can contribute to the compound's reactivity. The compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar and nonpolar groups.

Scientific Research Applications

1. Medicinal Chemistry Research

  • Application : Phthalimido-thiazolidine-2-4-dione derivatives, which can be synthesized from phthalimide, have been tested for their antineoplastic activities against cancer cells .
  • Methods : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were then evaluated in vitro .
  • Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

2. Nanoparticle Synthesis

  • Application : Phthalimide derivatives can be used in the green synthesis of nanoparticles .
  • Methods : Biological methods are used for the synthesis of nanoparticles because they are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
  • Results : The nanoparticles synthesized using phthalimide derivatives have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc .

3. pH-Sensing Application

  • Application : Pyrimidine-phthalimide derivatives, which can be synthesized from phthalimide, have been used for pH-sensing applications .
  • Methods : Two new atypical AIE chromophores, 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB), were synthesized and characterized by using IR, 1 H NMR, 13 C NMR and HRMS .
  • Results : PB and NPB could be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes. This phenomenon opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .

4. Quantitative Analytical FTIR Spectroscopy

  • Application : Fourier transform infrared (FTIR) spectroscopy has long been established and implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields .
  • Methods : FTIR spectroscopy is used in a quantitative approach in pharmaceutical, biomedical, and interdisciplinary fields .
  • Results : Utilizing FTIR spectroscopy in a quantitative approach has many undeniable advantages over traditional procedures. It is anticipated that the review will offer researchers an update of the current status and prospect on the subject among the pharmacy and biomedical sciences both in academic and industrial fields .

5. Chemical Synthesis

  • Application : “4-Phthalimidobutyronitrile” is a chemical compound that can be used in various chemical reactions .
  • Methods : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific chemical reaction. This compound could potentially be used to synthesize a variety of other compounds .

6. Natural Product Synthesis

  • Application : Imidazol-4-ones, which can potentially be synthesized from phthalimide derivatives, have been used in the total synthesis of natural products .
  • Methods : Various synthetic methodologies have been developed for the production of imidazol-4-ones, which can be used towards the total synthesis of a range of imidazol-4-one containing natural products .
  • Results : These methodologies can be used to produce three C5-substitution patterns, showing the versatility of this approach .

Safety And Hazards

The safety data sheet for 4-Phthalimidobutyronitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORDNGFQVIFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293888
Record name 4-Phthalimidobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phthalimidobutyronitrile

CAS RN

3184-61-0
Record name 3184-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phthalimidobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium phthalimide (8.48 g, 0.046 mol) and 4-bromopropylcyanide (6.4 g, 0.043 mol) in 50 ml of anhydrous DMF was stirred at 90° C. for 2 h. After dilution with 300 ml of water, the aqueous solution was extracted with chloroform (80 ml×3). The combined chloroform solution was washed with 0.5% NaOH aqueous solution (80 ml) and water (100 ml), and dried over anhydrous Na2SO4. After evaporation of chloroform, an oil was obtained and 300 ml of water was added. The oil was rapidly solidified. The solid formed was collected by filtration, washed with water, and dried under high vacuum. The product was recrystallized from methanol which was diluted with water, to give white crystals (7.75 g, 84%). 1H NMR (CDCl3) δ7.87 (dd, 2H), 7.75 (dd, 2H), 3.83 (t, 2H), 2.44 (t, 2H), 2.09 (quintet, 2H).
Quantity
8.48 g
Type
reactant
Reaction Step One
[Compound]
Name
4-bromopropylcyanide
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PS Callery, MSB Nayar, EM Jakubowski, M Stogniew - Experientia, 1982 - Springer
… Putrescine-d 2 (l-d2) was prepared by catalytic reduction with deuterium gas of 4phthalimidobutyronitrile followed by hydrolysis. Incubation of putrescine-d 2 with diamine oxidase …
Number of citations: 6 link.springer.com
LP Merkow, SH Liptox, JJ Lalich… - Proceedings of the …, 1959 - journals.sagepub.com
… The intermediate 4-phthalimidobutyronitrile melted at 79-81" instead of 65-66' as reported(6) and the intermediate S-phthalimidovaleronitrile had mp 77.579". Analysis of 4-phthali…
Number of citations: 13 journals.sagepub.com
EL Schumann, LA Paquette… - Journal of Medicinal …, 1962 - ACS Publications
A series of forty-six aminoóxy derivatives and thirty-six analogs of7-amino-butyric acid was prepared and tested for inhibition of 7-aminobutyric acid trans-aminase and for …
Number of citations: 35 pubs.acs.org
DF Opdyke, RE Sniffen - Proceedings of the Society for …, 1959 - journals.sagepub.com
… The intermediate 4-phthalimidobutyronitrile melted at 79-81" instead of 65-66' as reported(6) and the intermediate S-phthalimidovaleronitrile had mp 77.579". Analysis of 4-phthali…
Number of citations: 7 journals.sagepub.com
DA Cywar, DA Tirrell - Journal of the American Chemical Society, 1989 - ACS Publications
… The natural-abundance compound 4-amino-4-phenylbutyronitrile was prepared from 4-phenyl-4-phthalimidobutyronitrile in the same manner. NMR (200 MHz, CDC13): …
Number of citations: 43 pubs.acs.org
HA Kelly, DJ Robins - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… The dihydrochloride of [ 1,l2H2]putrescine (19) was prepared by catalytic reduction of 4phthalimidobutyronitrile under an atmosphere of deuterium gas, followed by acid hydrolysis of the …
Number of citations: 12 pubs.rsc.org
DA Cywar - 1989 - scholarworks.umass.edu
My sincere thanks go to Professor David Tirrell for guiding my research and setting a scholarly example from which I have learned much, and for allowing me considerable freedoi in my …
Number of citations: 6 scholarworks.umass.edu
G Grue-Sørensen, ID Spenser - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
… Reaction of 1-bromo-3-phthalimidopropane (12) with the cyanide yielded 4-phthalimidobutyronitrile (13) which was reduced catalytically (Raney nickel). Acid hydrolysis then gave (l-13C…
Number of citations: 27 cdnsciencepub.com
JC Eriks, H Van der Goot, GJ Sterk… - Journal of medicinal …, 1992 - ACS Publications
… The 4-phthalimidobutyraldehyde (9) might be prepared by the reduction of 4-phthalimidobutyronitrile with stannous chloride as described byKing et al.,28 or via oxidation of 4-…
Number of citations: 118 pubs.acs.org

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